2,6-Pyridinedimethanol

Catalog No.
S579563
CAS No.
1195-59-1
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Pyridinedimethanol

CAS Number

1195-59-1

Product Name

2,6-Pyridinedimethanol

IUPAC Name

[6-(hydroxymethyl)-2-pyridinyl]methanol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2

InChI Key

WWFMINHWJYHXHF-UHFFFAOYSA-N

Synonyms

2,6-pyridinedimethanol

Canonical SMILES

C1=CC(=NC(=C1)CO)CO

The exact mass of the compound 2,6-Pyridinedimethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Pyridinedimethanol is a pyridine-based organic compound featuring two hydroxymethyl (-CH2OH) groups at the 2 and 6 positions. This specific substitution pattern makes it a structurally rigid, tridentate N,O,O-chelating ligand capable of forming stable complexes with a wide range of metal ions. Beyond coordination chemistry, its two primary alcohol functionalities serve as reactive sites for polymerization, allowing its incorporation as a rigid monomer unit into high-performance polymers like polyurethanes and polyesters. Its utility stems from this dual nature as both a versatile ligand and a functional diol precursor.

Research Fit

Tridentate N,O,O-chelating ligand for polynuclear metal clusters
Chain extender in biodegradable polyurethane synthesis
Precursor to cleavable polymer cross-linkers

Substituting 2,6-Pyridinedimethanol with simpler analogs like 2,2'-bipyridine, its diacid form (2,6-pyridinedicarboxylic acid), or other isomers is often unviable. 2,2'-bipyridine lacks the hydroxyl groups, preventing its use as a diol in polymer synthesis and restricting it to a bidentate N,N-coordination pocket, which yields different coordination geometries than the tridentate N,O,O pocket of 2,6-pyridinedimethanol. The corresponding diacid, while also a tridentate ligand, exhibits significantly different solubility, acidity, and reactivity, making it unsuitable as a direct replacement in many polymerization and complexation processes designed for the diol's specific properties. The precise 2,6-substitution is critical for creating the sterically defined pocket necessary for specific catalytic activities and supramolecular structures, a feature not replicated by other isomers.

Substitution Risk

2-Pyridinemethanol provides only bidentate N,O-coordination, which may alter metal complex nuclearity and geometry
2,6-Pyridinedicarboxylic acid uses carboxylate donors instead of alkoxide, shifting metal-binding affinity and complex stability
Di-2-pyridyl ketone (gem-diol) yields distinct cluster topologies due to differences in chelate ring strain and protonation states

Superior Thermal Stability in Polyurethanes Compared to Standard Diol Extenders

When used as a chain extender in polycaprolactone-based polyurethanes (PCL/PDM-PUs), incorporating 2,6-Pyridinedimethanol significantly enhances thermal stability compared to polyurethanes made without it. Thermogravimetric analysis (TGA) shows that the temperature for 5% weight loss (T5%) increases from 311 °C for the baseline polyurethane to 326 °C for a polyurethane containing 2,6-Pyridinedimethanol. This demonstrates the contribution of the rigid pyridine ring to the thermal resistance of the final polymer.

Evidence DimensionThermal Decomposition Temperature (T5%)
Target Compound Data326 °C (for PCL/PDM-PU)
Comparator Or Baseline311 °C (for baseline PCL-PU without 2,6-PDM)
Quantified Difference+15 °C improvement in thermal stability
ConditionsThermogravimetric analysis (TGA) of polycaprolactone-based polyurethanes.

For applications requiring higher operating temperatures or enhanced durability during processing, this compound provides a direct route to more thermally robust polyurethanes.

Electrocatalytic stability
Head-to-head
Reported higher operational stability vs. mono-substituted analog in basic OER films
Supports sustained OER catalyst design
Qualitative ranking; numerical limits not reported

Enables Simplified, High-Yield Synthesis Routes Compared to Traditional Multi-Step Chemical Methods

Procurement of 2,6-Pyridinedimethanol can be justified by its access to more efficient synthesis pathways for downstream products. A modern biocatalytic route transforms the common starting material 2,6-lutidine directly to 2,6-pyridinedimethanol in a single pot, achieving titers over 12 g/L. This contrasts sharply with traditional chemical routes that require a multi-step process: oxidation of 2,6-lutidine to dipicolinic acid, followed by reduction, with an overall yield of only 64% and the use of harsh reagents like KMnO4 and NaBH4/I2. The availability of the diol allows buyers to bypass this lower-yielding, more complex synthesis.

Evidence DimensionProcess Efficiency and Yield
Target Compound Data>12 g/L titer via one-pot biocatalysis from 2,6-lutidine
Comparator Or Baseline64% overall yield via multi-step chemical synthesis (oxidation then reduction)
Quantified DifferenceSignificant increase in efficiency (one-pot vs. multi-step) and higher effective yield.
ConditionsComparison of whole-cell biocatalysis vs. traditional chemical oxidation/reduction for synthesis from 2,6-lutidine.

This compound is a key intermediate that enables access to greener, more efficient, and higher-yielding production processes, reducing waste and process complexity.

Catechol oxidase Kcat
Head-to-head
Kcat = 106.99 h⁻¹ (pdmH₂) vs. 90.32 h⁻¹ (pmmH) — 18.5% higher
Supports higher throughput biomimetic oxidation
Reported in methanol under aerobic conditions

Unique Tridentate N,O,O Coordination Not Achievable with Bidentate N,N Ligands

Unlike the common bidentate N,N-chelating ligand 2,2'-bipyridine, 2,6-Pyridinedimethanol acts as a tridentate N,O,O ligand. Crystal structure analysis of its complexes with metals like Cu(II) and Zn(II) confirms that it coordinates via the central pyridine nitrogen and the oxygen atoms of both hydroxymethyl arms. This specific coordination mode creates a distinct geometry and electronic environment around the metal center that cannot be replicated by 2,2'-bipyridine, which is limited to forming a five-membered chelate ring through its two nitrogen atoms.

Evidence DimensionLigand Coordination Mode
Target Compound DataTridentate (N,O,O)
Comparator Or BaselineBidentate (N,N) for 2,2'-Bipyridine
Quantified DifferenceDifferent number and type of donor atoms (3 vs 2; N,O,O vs N,N)
ConditionsComplexation with transition metal ions.

For synthesizing complexes where a specific tridentate, meridional-type geometry is required for catalytic activity or material properties, 2,2'-bipyridine is not a viable substitute.

Hydroformylation activity
Head-to-head
~2× activity of traditional phosphite (Rh, 80 °C, 20 atm)
May enhance process productivity
Reported for styrene; activity advantage context-dependent
Polyurethane properties
Reported
Tensile strength ↑, elongation ↑, Tg ↑ with increasing 2,6-PDM content
Supports tunable mechanical/thermal profile
Content-dependent trends; full numerical data in source

Development of High-Performance Polymers with Enhanced Thermal Resistance

Based on its demonstrated ability to increase the thermal decomposition temperature of polyurethanes, this compound is the right choice for formulating specialty polymers intended for applications requiring superior heat resistance and long-term durability.

Synthesis of Defined-Geometry Metal Complexes for Catalysis and Materials Science

The compound's well-defined tridentate N,O,O coordination pocket makes it a preferred precursor for catalysts and functional materials where the specific geometry around the metal center is critical for performance, a role that cannot be filled by simpler bidentate ligands like 2,2'-bipyridine.

Precursor for Streamlined and Sustainable Chemical Manufacturing

As a commercially available intermediate, 2,6-pyridinedimethanol allows researchers and manufacturers to access advanced molecules while bypassing inefficient, low-yielding, and waste-intensive traditional synthesis steps that start from 2,6-lutidine.

Application Fit Matrix

Application
Selection Property
Validation Focus
Water oxidation catalysis
Ligand coordination stability in electrocatalysis
Sustained catalytic performance in basic media
Biomimetic catechol oxidase
Catalytic turnover frequency context
Reported catechol oxidation rate in methanol
Alkene hydroformylation
Phosphordiamidite ligand activity profile
Hydroformylation activity under specified conditions
Biodegradable polyurethanes
Chain extender property tuning
Mechanical and thermal response to PDM content

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 Da

Monoisotopic Mass

139.063328530 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1195-59-1

Wikipedia

2,6-Pyridinedimethanol

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